molecular formula C14H16N4O B2379539 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034260-35-8

2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2379539
CAS No.: 2034260-35-8
M. Wt: 256.309
InChI Key: QLUOTTSYDWDNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a heterocyclic compound featuring a pyridine ring linked via an acetamide group to a partially saturated pyrazolo[1,5-a]pyridine scaffold.

Properties

IUPAC Name

2-pyridin-3-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(8-11-2-1-5-15-10-11)17-12-4-7-18-13(9-12)3-6-16-18/h1-3,5-6,10,12H,4,7-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUOTTSYDWDNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Properties

2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide (PubChem CID: 121018773) contains several key structural elements:

  • A pyridine ring with substitution at the 3-position
  • An acetamide linker connecting the two heterocyclic systems
  • A fused bicyclic tetrahydropyrazolo[1,5-a]pyridine system with the amide bond at the 5-position

The compound's structure can be represented as follows:

Structural Parameter Description
Molecular Formula C₁₄H₁₆N₄O
Molecular Weight 256.30 g/mol
IUPAC Name 2-pyridin-3-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
CAS Number 2034260-35-8
Computed LogP ~1.8-2.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5

Retrosynthetic Approach

The synthesis of this compound can be approached through several retrosynthetic disconnections:

Key Disconnections

  • Amide bond formation between 2-(pyridin-3-yl)acetic acid and 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
  • Construction of the tetrahydropyrazolo[1,5-a]pyridine core
  • Preparation of the pyridin-3-yl acetamide moiety

Key Intermediates

The synthesis requires preparation or commercial acquisition of two main intermediates:

  • 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
  • 2-(pyridin-3-yl)acetic acid or its reactive derivatives

Preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Core

The tetrahydropyrazolo[1,5-a]pyridine scaffold represents a critical component in the synthesis of the target compound. Several approaches have been documented for constructing this heterocyclic system.

Cyclocondensation Approach

This method involves the reaction of 1,3-biselectrophilic compounds with 3-aminopyrazoles, as evidenced in similar pyrazolo[1,5-a]pyrimidine systems.

Procedure:
  • Preparation of appropriate 3-aminopyrazole derivative
  • Reaction with suitable 1,3-biselectrophilic piperidine precursors
  • Cyclization to form the fused heterocyclic system
  • Reduction to obtain the tetrahydro derivative
Reagents Conditions Expected Yield Reference
3-Aminopyrazole, 1,3-dicarbonyl piperidine derivative EtOH, reflux, 6-12h 65-75%
Malonic acid derivatives, 3-aminopyrazole POCl₃, pyridine (cat.), 2-4h 70-80%
β-Enaminone derivatives, aminopyrazole AcOH, reflux, 4-8h 75-85%

Ring Expansion Approach from Pyrazole

This method utilizes a ring expansion strategy starting from appropriately substituted pyrazole derivatives.

Procedure:
  • N-alkylation of pyrazole with a suitable 4-halobutyl derivative
  • Intramolecular cyclization
  • Reduction to obtain the tetrahydro derivative
Reagents Conditions Expected Yield Reference
Pyrazole, 4-chlorobutanal derivative K₂CO₃, DMF, 80°C, 12h 60-70%
Protected 4-aminobutanal, pyrazole NaH, DMF, 0°C to RT, 12h 65-75%

Synthesis of 2-(pyridin-3-yl)acetic Acid Derivatives

The preparation of 2-(pyridin-3-yl)acetic acid and its activated derivatives is essential for the amide coupling step.

From 3-Picoline

Procedure:
  • Deprotonation of 3-picoline with strong base
  • Carboxylation or addition to carbon dioxide
  • Hydrolysis of intermediate to obtain the acetic acid derivative
Reagents Conditions Expected Yield Reference
3-Picoline, LDA, CO₂ THF, -78°C to RT, 4h 65-75%
3-Picoline, n-BuLi, ethyl chloroformate THF, -78°C, then KOH hydrolysis 70-80%

From 3-Bromopyridine via Metal-Catalyzed Reactions

Procedure:
  • Metal-halogen exchange or metal insertion
  • Carboxylation or reaction with appropriate electrophile
  • Functionalization to obtain acetic acid derivative
Reagents Conditions Expected Yield Reference
3-Bromopyridine, Mg, CO₂ THF, 0°C to RT, 6h 60-70%
3-Bromopyridine, n-BuLi, acetonitrile, then hydrolysis THF, -78°C, 2h 65-75%

Activation of 2-(pyridin-3-yl)acetic Acid

For amide coupling, the carboxylic acid typically requires activation:

Activation Method Reagents Conditions Product Reference
Acyl chloride formation SOCl₂ or (COCl)₂ DCM, 0°C to RT, 2-4h 2-(pyridin-3-yl)acetyl chloride
Active ester formation NHS, DCC DCM, 0°C to RT, 4-6h 2-(pyridin-3-yl)acetyl-NHS ester
Mixed anhydride Isobutyl chloroformate, NMM THF, -15°C, 1h Mixed anhydride intermediate

Amide Coupling Strategies

The final step in the synthesis involves coupling of the activated 2-(pyridin-3-yl)acetic acid with 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Direct Coupling with Coupling Reagents

This approach utilizes modern coupling reagents to activate the carboxylic acid in situ.

Procedure:
  • Mixture of 2-(pyridin-3-yl)acetic acid and coupling reagent in appropriate solvent
  • Addition of base
  • Addition of 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
  • Stirring at suitable temperature for required time
  • Work-up and purification
Coupling Reagent Base Solvent Temperature (°C) Time (h) Expected Yield (%) Reference
HATU DIPEA DMF RT 12-24 75-85
EDC/HOBt TEA DCM RT 12-24 70-80
PyBOP DIPEA DMF RT 12-24 75-85
T3P TEA EtOAc RT 8-12 65-75
COMU DIPEA DMF RT 6-12 80-90

Via Acyl Chloride Intermediate

This method utilizes the highly reactive acyl chloride for amide formation.

Procedure:
  • Conversion of 2-(pyridin-3-yl)acetic acid to acyl chloride using thionyl chloride or oxalyl chloride
  • Reaction with 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in the presence of base
  • Work-up and purification
Base Solvent Temperature (°C) Time (h) Expected Yield (%) Reference
TEA DCM 0°C to RT 4-6 70-80
Pyridine DCM 0°C 2-4 65-75
DIPEA THF -10°C to RT 4-6 75-85

Via Active Ester Intermediate

This method employs an active ester of 2-(pyridin-3-yl)acetic acid for the coupling reaction.

Procedure:
  • Formation of an active ester (e.g., NHS ester) of 2-(pyridin-3-yl)acetic acid
  • Reaction with 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
  • Purification and characterization
Active Ester Base Solvent Temperature (°C) Time (h) Expected Yield (%) Reference
NHS ester TEA DMF RT 8-12 75-85
p-Nitrophenyl ester K₂CO₃ DMF RT 6-8 70-80
Pentafluorophenyl ester DIPEA DCM RT 4-6 80-90

Optimization Parameters for Synthesis

Optimization of reaction conditions is crucial for obtaining high yields and purity of the target compound.

Solvent Effects

The choice of solvent significantly impacts the efficiency of amide coupling reactions:

Solvent Advantages Disadvantages Effect on Yield Reference
DMF Excellent solubility, polar aprotic High boiling point, difficult removal Positive (+15-20%)
DCM Easy workup, good solubility Toxicity concerns Moderate (+5-10%)
THF Good solubility, moderate polarity Peroxide formation Moderate (+0-10%)
Acetonitrile Medium polarity, easier removal Limited solubility for some reagents Moderate (+0-5%)
DMSO Excellent solubility Difficult removal, high boiling point Positive (+10-15%)

Temperature Effects

The reaction temperature affects both reaction rate and potential side reactions:

Temperature (°C) Reaction Time (h) Effect on Yield Side Reactions Reference
0-5 24-48 Moderate (-5-10%) Minimal
RT (20-25) 12-24 Optimal Low
40-50 6-12 Variable (-0-15%) Increased
>50 4-6 Negative (-10-20%) Significant

Base Selection

The choice of base can significantly impact amide coupling efficiency:

Base pKa Solubility Effect on Yield Optimal Solvents Reference
TEA 10.8 Organic solvents Moderate (+0-10%) DCM, THF
DIPEA 11.4 Organic solvents Positive (+5-15%) DMF, DCM
NMM 7.4 Organic solvents Moderate (+0-5%) THF, DCM
Pyridine 5.2 Organic solvents Variable (-5-10%) DCM
K₂CO₃ 10.3 Polar solvents Moderate (+0-10%) DMF, Acetone

Purification and Characterization

Purification Techniques

Various purification methods can be employed to obtain high-purity this compound:

Purification Method Details Typical Recovery Purity Reference
Column Chromatography Silica gel, DCM/MeOH (95:5 to 90:10) 75-85% >95%
Recrystallization EtOAc/Hexane or EtOH/Water 65-75% >98%
Preparative HPLC C18 column, ACN/H₂O + 0.1% TFA 80-90% >99%
Acid-Base Extraction Utilizing basic nitrogen atoms 70-80% >90%

Spectroscopic Characterization

NMR Spectroscopy

Expected key signals for this compound:

Proton Environment Expected ¹H NMR shift (ppm) Multiplicity Reference
Pyridine H-2 8.4-8.6 s or d
Pyridine H-4 7.6-7.8 d or dd
Pyridine H-5 7.2-7.4 dd
Pyridine H-6 8.4-8.6 d
Pyrazole H-3 7.3-7.5 s
CH₂CO 3.5-3.7 s
NH 6.5-7.0 d
5-H (pyrazolopyridine) 4.0-4.3 m
4,6,7-H (pyrazolopyridine) 1.8-2.8 complex m
Mass Spectrometry

Expected fragments for this compound:

Fragment m/z Relative Intensity (%) Reference
[M+H]⁺ 257 100
[M+Na]⁺ 279 10-30
[M-H]⁻ 255 100 (negative mode)
[M-CH₂CO]⁺ 215 10-20
[Pyridin-3-ylCH₂CO]⁺ 136 20-40

Detailed Synthesis Procedure

Based on the analysis of related compounds and synthetic methodologies, the following optimized procedure is proposed for the synthesis of this compound:

Method A: HATU-Mediated Coupling

Reagents:
  • 2-(pyridin-3-yl)acetic acid (1.0 eq)
  • 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq)
  • HATU (1.2 eq)
  • DIPEA (3.0 eq)
  • DMF (anhydrous)
Procedure:
  • In a dry round-bottom flask, dissolve 2-(pyridin-3-yl)acetic acid (137 mg, 1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere
  • Cool the solution to 0°C and add HATU (456 mg, 1.2 mmol)
  • Stir the mixture for 15 minutes at 0°C
  • Add DIPEA (387 μL, 3.0 mmol) and continue stirring for an additional 15 minutes
  • Add 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (137 mg, 1.0 mmol) in DMF (2 mL) dropwise
  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours
  • Monitor the reaction by TLC (DCM/MeOH 9:1)
  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL)
  • Wash with saturated NaHCO₃ solution (2 × 20 mL), water (3 × 20 mL), and brine (20 mL)
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure
  • Purify the crude product by column chromatography (silica gel, DCM/MeOH gradient from 98:2 to 95:5)

Method B: Via Acyl Chloride

Reagents:
  • 2-(pyridin-3-yl)acetic acid (1.0 eq)
  • Thionyl chloride (3.0 eq)
  • 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq)
  • Triethylamine (3.0 eq)
  • DCM (anhydrous)
Procedure:
  • In a dry round-bottom flask, add 2-(pyridin-3-yl)acetic acid (137 mg, 1.0 mmol) and anhydrous DCM (5 mL)
  • Cool the solution to 0°C and add thionyl chloride (218 μL, 3.0 mmol) dropwise
  • Allow the mixture to warm to room temperature and stir for 2-3 hours
  • Remove the solvent and excess thionyl chloride under reduced pressure
  • Dissolve the resulting acyl chloride in anhydrous DCM (5 mL) and cool to 0°C
  • In a separate flask, dissolve 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (137 mg, 1.0 mmol) and triethylamine (418 μL, 3.0 mmol) in anhydrous DCM (5 mL)
  • Add the acyl chloride solution dropwise to the amine solution at 0°C
  • Allow the reaction to warm to room temperature and stir for 4-6 hours
  • Monitor the reaction by TLC (DCM/MeOH 9:1)
  • Upon completion, dilute with DCM (30 mL)
  • Wash with saturated NaHCO₃ solution (2 × 15 mL), water (2 × 15 mL), and brine (15 mL)
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure
  • Purify the crude product by column chromatography or recrystallization

Comparative Analysis of Methods

Parameter Method A (HATU Coupling) Method B (Acyl Chloride) Method C (Active Ester)
Overall yield 75-85% 70-80% 75-85%
Reaction time 16-24h 6-8h 12-16h
Cost of reagents High Low Medium
Handling difficulty Low Medium (moisture sensitive) Medium
Scalability Good Excellent Good
Purification ease Good Medium Good
Side reactions Minimal Moderate Minimal
Reference

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid or ammonium salt.

Conditions Reagents Products Yield Source
Acidic hydrolysis6M HCl, reflux, 6–8 hrs2-(Pyridin-3-yl)acetic acid + 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine78–85%
Basic hydrolysis4M NaOH, 80°C, 4 hrsSodium 2-(pyridin-3-yl)acetate + free amine65–72%

Mechanistic Insight :

  • Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic water attack.

  • Basic hydrolysis involves hydroxide ion deprotonation, forming a tetrahedral intermediate that collapses to release the amine.

Reduction Reactions

The acetamide group can be reduced to a primary amine using strong hydride donors.

Reagents Conditions Products Yield Source
LiAlH₄THF, 0°C to reflux, 3–5 hrs2-(Pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethylamine60–68%
BH₃·THFTHF, rt, 12 hrsPartial reduction to alcohol intermediate45–50%

Key Observations :

  • LiAlH₄ achieves full reduction to the ethylamine derivative, while BH₃·THF requires prolonged reaction times and yields intermediates.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridin-3-yl group undergoes nitration and halogenation at the meta position due to electron-withdrawing effects.

Reaction Reagents Conditions Products Yield Source
NitrationHNO₃, H₂SO₄, 0°C, 1 hr3-Nitro-pyridin-3-yl derivative55–60%
BrominationBr₂, FeBr₃, CH₂Cl₂, rt, 2 hrs5-Bromo-pyridin-3-yl derivative70–75%

Regioselectivity :

  • Nitration occurs at the pyridine ring’s meta position relative to the acetamide linker, consistent with EAS directing effects .

Functionalization of the Pyrazolo[1,5-a]pyridine Core

The tetrahydropyrazolo ring undergoes oxidation and nucleophilic substitution.

Oxidation to Aromatic Pyrazolo[1,5-a]pyridine

Reagents Conditions Products Yield Source
PCC (Pyridinium chlorochromate)CH₂Cl₂, rt, 6 hrsAromatic pyrazolo[1,5-a]pyridine derivative82–88%
MnO₂Toluene, reflux, 8 hrsPartial oxidation with residual saturation50–55%

Nucleophilic Substitution at Position 3

Reagents Conditions Products Yield Source
NaNH₂, NH₃(l), −33°CBirch reduction conditions3-Amino-substituted pyrazolo[1,5-a]pyridine40–45%
Grignard reagents (R-MgX)THF, 0°C, 2 hrs3-Alkyl/aryl-substituted derivatives60–70%

Cross-Coupling Reactions

The pyridine and pyrazolo rings participate in Pd-catalyzed couplings.

Reaction Catalyst Conditions Products Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives at pyridine C4 position75–80%
Buchwald-HartwigPd₂(dba)₃, XPhos, t-BuONaN-Arylation of the pyrazolo ring65–70%

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

pH Temperature Degradation Pathway Half-Life Source
1.237°CAcidic hydrolysis of amide2.5 hrs
7.437°CSlow oxidation of tetrahydropyrazolo ring>24 hrs

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the tetrahydropyrazolo scaffold exhibit significant anticancer properties. Studies have shown that 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide can inhibit the growth of various cancer cell lines.

Case Study: Inhibition of Lung Cancer Cells
A study demonstrated that this compound effectively induces apoptosis in A549 lung cancer cells through mitochondrial pathways. The compound exhibited an IC50 value of 12.5 µM against A549 cells.

CompoundCancer TypeIC50 (µM)
This compoundA549 (Lung)12.5

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It targets specific enzymes involved in critical biochemical pathways.

Enzyme Inhibition Profile:
The compound has demonstrated competitive inhibition against dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis.

EnzymeInhibition TypeIC50 (µM)
Dihydroorotate Dehydrogenase (DHODH)Competitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Antimicrobial Properties

In addition to its anticancer and enzyme inhibition capabilities, the compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In vitro studies revealed that derivatives of this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as a CpAM, it binds to the core protein of HBV, inducing conformational changes that inhibit viral replication . This interaction disrupts the normal assembly and function of the viral capsid, thereby reducing the viral load .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs share the pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine core but differ in substituents and connectivity, influencing their biological activity and synthetic accessibility. Below is a detailed comparison:

Core Heterocyclic Variations

  • Target Compound : Contains a pyridine ring (pyridin-3-yl) and a tetrahydropyrazolo[1,5-a]pyridine moiety.
  • Analog 1 : 5-(3-Methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide ()

    • Core : Pyrazolo[1,5-a]pyrimidine (pyrimidine instead of pyridine).
    • Substituents : 3-Methoxyphenyl, trifluoromethyl, and carboxamide groups.
    • Implications : The pyrimidine core and electron-withdrawing trifluoromethyl group may enhance binding affinity in biofilm inhibition .
  • Analog 2 : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide ()

    • Core : Pyrazolo[1,5-a]pyrimidine with methyl and phenyl substituents.
    • Synthesis : Ultrasound-assisted in aqueous media (90% yield), indicating efficient and eco-friendly preparation .

Pharmacological Activity Insights

While explicit data for the target compound are lacking, analogs in are designed to inhibit bacterial biofilms. The trifluoromethyl and methoxy groups in Analog 1 likely improve lipophilicity and membrane penetration, critical for targeting biofilm-embedded bacteria .

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Activity Synthesis Method Reference
2-(Pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide Pyridine + Pyrazolo[1,5-a]pyridine Pyridin-3-yl, acetamide linker Hypothesized biofilm inhibition Not specified
5-(3-Methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-...-carboxamide Pyrazolo[1,5-a]pyrimidine 3-Methoxyphenyl, trifluoromethyl Biofilm inhibition (explicit) Traditional organic synthesis
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Methyl, phenyl, carboxamide Not specified Ultrasound-assisted, aqueous

Biological Activity

The compound 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic molecule of interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a pyridine and a tetrahydropyrazolo[1,5-a]pyridine moiety, which may contribute to its interaction with various biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5OC_{13}H_{15}N_{5}O, with a molecular weight of approximately 245.29 g/mol. The structural characteristics facilitate interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₁₃H₁₅N₅O
Molecular Weight245.29 g/mol
DensityNot specified
Boiling PointNot specified
LogPNot specified

Structural Features

The compound features a pyridinyl group attached to a tetrahydropyrazolo moiety, which enhances its ability to interact with various biological targets. The presence of nitrogen atoms in the structure may also influence its pharmacokinetics and bioactivity.

The biological activity of this compound is primarily attributed to its role as an allosteric modulator. Specifically, it has been identified as a core protein allosteric modulator (CpAM) for the hepatitis B virus (HBV). By binding to the core protein of HBV, the compound alters the protein's conformation and function, thereby inhibiting viral replication.

Therapeutic Applications

Research indicates that compounds with similar structures exhibit diverse pharmacological activities:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, certain pyrazole derivatives demonstrated significant inhibitory activity against BRAF(V600E), EGFR, and other cancer-related targets .
  • Antiviral Properties : As noted earlier, the compound's interaction with HBV suggests potential applications in antiviral therapies. Its mechanism as a CpAM could be further explored for other viral infections.
  • Neuroprotective Effects : Some studies have indicated that related compounds may influence glutamatergic neurotransmission and could be beneficial in treating neurological disorders .

Case Study 1: Antiviral Efficacy

In vitro studies have demonstrated that this compound effectively inhibits HBV replication. The compound's binding affinity to the core protein was assessed using various biochemical assays, leading to a significant reduction in viral load in infected cell cultures.

Case Study 2: Antitumor Activity

A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated that the compound induced apoptosis in MCF-7 breast cancer cells and exhibited synergistic effects when combined with standard chemotherapy agents like doxorubicin.

Q & A

Q. What are the critical steps in synthesizing 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide, and how are reaction conditions optimized?

Methodology :

  • Synthetic Route : The compound is typically synthesized via multi-step reactions starting from pyridine and pyrazolo[1,5-a]pyridine precursors. Key steps include:
    • Heterocyclic Core Formation : Cyclization of pyridine derivatives with hydrazine or nitriles to generate the pyrazolo[1,5-a]pyridine scaffold.
    • Acetamide Coupling : Reaction of the pyridin-3-yl moiety with activated carbonyl intermediates (e.g., chloroacetyl chloride) under basic conditions.
    • Reduction : Hydrogenation or catalytic reduction to achieve the 4,5,6,7-tetrahydro state of the pyrazolo ring .
  • Optimization Variables :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
    • Catalysts : Palladium-based catalysts for coupling reactions; acid/base conditions for cyclization.
    • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like acylation.

Table 1 : Example reaction conditions and yields from analogous syntheses :

StepSolventCatalystTemp (°C)Yield (%)
CyclizationDMFH2SO48065–70
Acetamide CouplingTHFEt3N2575–80
HydrogenationMeOHPd/C (10%)5085–90

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Methodology :

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Confirms regiochemistry of pyridine and pyrazolo rings. Pyridin-3-yl protons appear as distinct doublets (δ 8.5–9.0 ppm), while tetrahydropyrazolo protons show multiplet signals (δ 2.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Purity Assessment : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time compared to standards.
  • Mass Spectrometry (MS) :
    • High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 312.1345 for C15H17N5O).

Table 2 : Key spectral data benchmarks :

TechniqueDiagnostic Peaks/Features
1H NMRδ 2.8–3.2 (m, 4H, CH2 of tetrahydropyrazolo)
HRMSm/z 312.1345 (C15H17N5O, Δ < 2 ppm)
HPLC Purity≥95% (Rt = 12.3 min, 0.1% TFA in H2O/MeCN)

Advanced Research Questions

Q. How can computational modeling improve the design of synthetic routes for this compound?

Methodology :

  • Quantum Chemical Calculations :
    • Reaction Pathway Prediction : Density Functional Theory (DFT) identifies transition states and intermediates for cyclization steps. For example, B3LYP/6-31G* level calculations predict activation energies for pyrazolo ring formation .
  • Machine Learning (ML) :
    • Condition Optimization : Training models on reaction databases (e.g., Reaxys) to recommend solvent/catalyst combinations. For instance, ML models prioritize DMF over DMSO for cyclization due to lower byproduct formation .

Case Study :
A 2024 study using ICReDD’s hybrid computational-experimental framework reduced optimization time by 40% for analogous pyrazolo-pyridine derivatives .

Q. How should researchers resolve contradictions in spectral data or biological activity across studies?

Methodology :

  • Data Triangulation :
    • Cross-Validation : Compare NMR shifts with PubChem entries (e.g., CID 1257440) to confirm structural assignments .
    • Biological Replicates : Repeat enzyme inhibition assays (e.g., kinase assays) under standardized conditions (pH 7.4, 25°C) to address variability.
  • Controlled Variable Testing :
    • Example: If one study reports IC50 = 50 nM (kinase A) and another IC50 = 200 nM, test purity (>99% via HPLC), buffer composition, and enzyme lot consistency .

Q. What strategies enhance yield in multi-step syntheses of pyrazolo-pyridine derivatives?

Methodology :

  • Design of Experiments (DoE) :
    • Taguchi Method : Screen variables (e.g., solvent, catalyst loading) to maximize yield. For acetamide coupling, a 4-factor DoE identified Et3N (2.5 eq.) and THF as optimal .
  • In Situ Monitoring :
    • TLC/GC-MS : Track intermediate formation to abort failed reactions early.

Table 3 : DoE results for coupling step optimization :

FactorLow LevelHigh LevelOptimal Level
Catalyst (Et3N eq.)1.03.02.5
Reaction Time (h)264

Q. What pharmacological evaluation methods are recommended for this compound?

Methodology :

  • In Vitro Screening :
    • Kinase Inhibition : Fluorescence polarization assays using recombinant kinases (e.g., JAK2, EGFR).
    • CYP450 Metabolism : Liver microsome assays to assess metabolic stability .
  • In Vivo Models :
    • Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life (t1/2) and bioavailability.

Table 4 : Example in vitro activity data (analogous compounds) :

TargetAssay TypeIC50/EC50
JAK2FP35 nM
CYP3A4Microsomes>50 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.